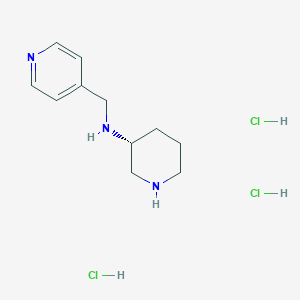

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

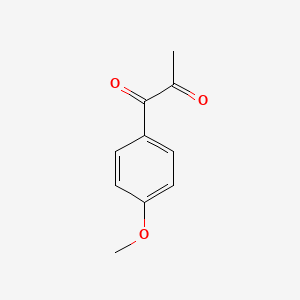

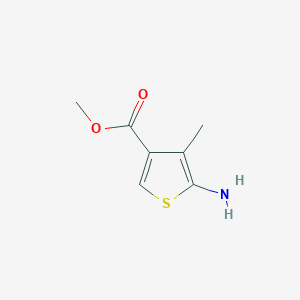

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride is a compound that can be inferred to have a piperidine structure substituted with a pyridinylmethyl group. While the specific compound is not directly discussed in the provided papers, the structure suggests it is a nitrogen-containing heterocycle, which is a common motif in medicinal chemistry due to its prevalence in bioactive molecules.

Synthesis Analysis

The synthesis of related compounds involves several key steps, such as the formation of piperidine or pyrrolidine rings, functionalization at specific positions on the rings, and the introduction of pyridine moieties. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved amidification by condensation of corresponding acids with 4-aminopyridine . Similarly, the formation of piperidine-substituted pyridinium salts was achieved through addition reactions followed by cyclization . These methods could potentially be adapted for the synthesis of (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride often includes a piperidine or pyrrolidine ring. The presence of a pyridine ring, as seen in the synthesis of related compounds, suggests that the electronic nature of substituents on both the nitrogen in the piperidine ring and the pyridine ring significantly affects the reactivity and properties of these molecules . The stereochemistry, particularly the (R)-configuration, would also play a crucial role in the molecular interactions and biological activity of the compound.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures to (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride can involve carbonylation reactions at a C−H bond in the piperazine ring, as seen in the rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines . Additionally, the formation of pyridinium salts from piperidine derivatives indicates that these compounds can undergo nucleophilic addition and cyclization reactions . These reactions are influenced by the electronic effects of substituents on the nitrogen atoms and the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-containing heterocycles like (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride are often characterized by their stability, solubility, and potential for forming salts. The presence of multiple nitrogen atoms suggests that such compounds can engage in hydrogen bonding and may exhibit basic properties, which can be relevant for their solubility in aqueous or organic solvents. The trihydrochloride salt form implies improved water solubility, which is advantageous for biological applications .

Relevant Case Studies

While there are no direct case studies on (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride, the papers provide insights into the biological activity of structurally related compounds. For example, N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been investigated as antiallergic agents, with one compound showing significant potency in an ovalbumin-induced histamine release assay . This suggests that compounds with a pyridin-4-ylmethyl substitution on a piperidine ring could also have potential biological activities worth exploring.

Wissenschaftliche Forschungsanwendungen

Synthesis of Intermediate Compounds and Structural Derivatives (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride serves as an intermediate in the synthesis of various chemical compounds. The compound has been used in the synthesis of lafutidine intermediates, showing its importance in the creation of pharmaceuticals. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was synthesized from 2-amino-4-methylpyridine, showcasing a method to produce medically relevant compounds (Li, 2012).

Eigenschaften

IUPAC Name |

(3R)-N-(pyridin-4-ylmethyl)piperidin-3-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-2-11(9-13-5-1)14-8-10-3-6-12-7-4-10;;;/h3-4,6-7,11,13-14H,1-2,5,8-9H2;3*1H/t11-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQSOQJXHXROQO-HCEFKKQBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)

![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)

![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)

![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)

![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)